![molecular formula C16H22N2O2 B7536643 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide, also known as Dihydromyricetin (DHM), is a flavonoid compound found in the extract of the Chinese vine tea plant, Ampelopsis grossedentata. DHM has been used in traditional Chinese medicine for centuries due to its various health benefits. In recent years, DHM has gained popularity in the scientific community due to its potential applications in treating alcohol-related disorders, neurodegenerative diseases, and cancer.
作用機序
DHM exerts its effects by modulating various signaling pathways in the body. DHM has been shown to activate the Nrf2 pathway, which regulates the antioxidant response in the body, reducing oxidative stress and inflammation. DHM also activates the AMPK pathway, which regulates energy metabolism in the body, reducing the risk of metabolic disorders such as diabetes and obesity. In addition, DHM has been shown to inhibit the mTOR pathway, which regulates cell growth and proliferation, reducing the risk of cancer.
Biochemical and Physiological Effects
DHM has various biochemical and physiological effects on the body. DHM has been shown to reduce the levels of acetaldehyde, a toxic metabolite of alcohol, in the liver, reducing the risk of liver damage. DHM has also been shown to reduce the levels of pro-inflammatory cytokines in the body, reducing inflammation and oxidative stress. In addition, DHM has been shown to improve cognitive function and memory, reducing the risk of neurodegenerative diseases.
実験室実験の利点と制限
DHM has several advantages and limitations for lab experiments. DHM is readily available and can be synthesized using various methods, making it easy to obtain for research purposes. DHM is also relatively stable, making it suitable for long-term experiments. However, DHM has low water solubility, which can limit its bioavailability in the body. In addition, DHM has low toxicity levels, which can make it difficult to determine the optimal dosage for therapeutic purposes.
将来の方向性
There are several future directions for DHM research. One potential direction is to investigate the potential applications of DHM in treating other diseases, such as cardiovascular disease and autoimmune disorders. Another potential direction is to optimize the synthesis method of DHM to improve its bioavailability and efficacy. Finally, further studies are needed to determine the optimal dosage and duration of DHM treatment for therapeutic purposes.
Conclusion
In conclusion, DHM is a flavonoid compound found in the extract of the Chinese vine tea plant, Ampelopsis grossedentata. DHM has potential applications in treating alcohol-related disorders, neurodegenerative diseases, and cancer. DHM exerts its effects by modulating various signaling pathways in the body, reducing oxidative stress, inflammation, and cell growth. DHM has various biochemical and physiological effects on the body, including reducing the risk of liver damage, neurodegenerative diseases, and cancer. DHM has advantages and limitations for lab experiments, and several future directions for research exist, including investigating the potential applications of DHM in treating other diseases and optimizing the synthesis method of DHM.
合成法
DHM can be synthesized using various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the reaction of 3,4-dihydroisoquinoline-2(1H)-one with 2-bromoacetic acid ethyl ester in the presence of a base, followed by the reaction with 2,2-dimethylpropanoyl chloride. Microbial fermentation involves the use of microorganisms such as Aspergillus niger and Saccharomyces cerevisiae to produce DHM. Plant extraction involves the extraction of DHM from the leaves of the Chinese vine tea plant.
科学的研究の応用
DHM has been the subject of various scientific research studies due to its potential applications in treating alcohol-related disorders, neurodegenerative diseases, and cancer. Studies have shown that DHM can reduce the effects of alcohol on the body, including hangover symptoms, liver damage, and addiction. DHM has also been shown to have neuroprotective effects, reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, DHM has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-10-14(19)18-9-8-12-6-4-5-7-13(12)11-18/h4-7H,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZGDBVCVNDCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)
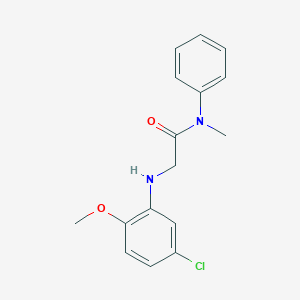

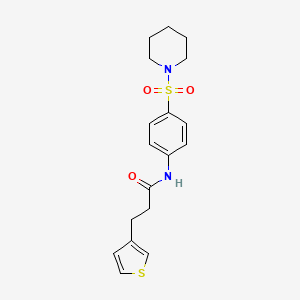
![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)

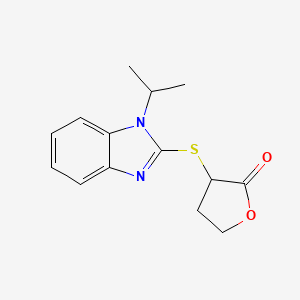
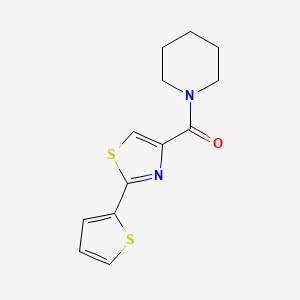
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
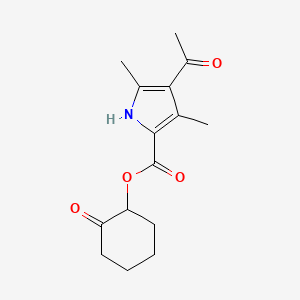
![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)